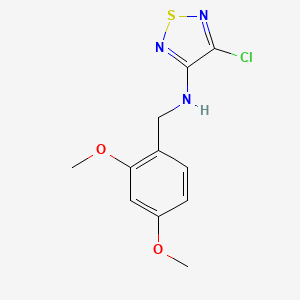
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a dimethoxybenzyl group, and an amine group attached to the thiadiazole ring.
Vorbereitungsmethoden
The synthesis of 4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine typically involves the reaction of 4-chlorobenzylamine with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine can be compared with other similar compounds, such as:
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazole: Lacks the amine group, which may affect its reactivity and biological activity.
2,4-Dimethoxybenzyl-1,2,5-thiadiazol-3-amine: Lacks the chloro group, which may influence its chemical properties and applications.
4-Chloro-1,2,5-thiadiazol-3-amine: Lacks the dimethoxybenzyl group, which may alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12ClN3O2S |
|---|---|
Molekulargewicht |
285.75 g/mol |
IUPAC-Name |
4-chloro-N-[(2,4-dimethoxyphenyl)methyl]-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C11H12ClN3O2S/c1-16-8-4-3-7(9(5-8)17-2)6-13-11-10(12)14-18-15-11/h3-5H,6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
ZWNCZYLSGMRNGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CNC2=NSN=C2Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)


![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)


